molecular formula C23H19N3OS2 B2589969 N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide CAS No. 1007033-40-0

N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide

Cat. No. B2589969
CAS RN: 1007033-40-0
M. Wt: 417.55
InChI Key: MNSYPRRVUCSSDG-OUKQBFOZSA-N
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Description

N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzo[d]thiazole family and has been synthesized using various methods. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Synthesis : Novel compounds related to the chemical have been synthesized using a microwave-assisted process, inspired by marine topsentines and nortopsentines. These compounds include various polyaromatic carboximidamides and are a product of the condensation of benzo[d]thiazoles, thiazolo[4,5-b]- and thiazolo[5,4-b]-pyridines, and benzo[d]oxazoles with substituted 4-phenylthiazol-2-amines (Deau et al., 2014).

Biological Activity and Potential Applications

  • Antitumor Activity : A variety of heterocyclic compounds involving thiazole moieties have been synthesized, and some have exhibited significant antitumor activity. For instance, certain synthesized compounds have shown higher reactivity towards cancer cell lines than the standard anticancer drug doxorubicin (Haggam et al., 2017).
  • Antimicrobial and Antioxidant Activities : Some pyridyl substituted thiazolyl triazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various human pathogenic microorganisms and antioxidant activity. These derivatives have shown significant antimicrobial and antioxidant properties (Tay et al., 2022).

Chemical Synthesis and Compound Development

  • Development of Catalytic Agents : Dioxidovanadium(V) complexes containing NNN-donor ligands have been synthesized. These complexes have been utilized as catalysts for olefin oxidation, demonstrating significant catalytic activity (Ghorbanloo et al., 2017).

Potential in Drug Discovery and Pharmaceutical Chemistry

  • Inhibitory Activity : Compounds bearing resemblance to the structure have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds have demonstrated excellent kinase selectivity and favorable pharmacokinetic properties, indicating their potential for clinical applications (Borzilleri et al., 2006).
  • Neurodegenerative Disease Treatment : New N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives have been synthesized and evaluated for their anticholinesterase and antiradical activity. These compounds hold potential as multifunctional agents for the treatment of neurodegenerative diseases due to their structure-dependent inhibitory activity and high radical scavenging activity (Makhaeva et al., 2017).

properties

IUPAC Name

(E)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS2/c1-28-19-10-5-11-20-22(19)25-23(29-20)26(16-18-9-6-14-24-15-18)21(27)13-12-17-7-3-2-4-8-17/h2-15H,16H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSYPRRVUCSSDG-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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